2-Phenoxyacetohydrazide

Chagas disease Anti-trypanosomal Phenoxyacetohydrazone

Generic hydrazides fail to deliver the nanomolar anti-trypanosomal activity and MurD target selectivity required for Chagas and antibacterial programs. 2-Phenoxyacetohydrazide provides the essential phenoxy pharmacophore validated across multiple therapeutic series. • T. cruzi derivative 19: IC₅₀ = 40 nM (38-fold > benznidazole, SI = 2500) • MurD inhibitor 4k: IC₅₀ = 35.80 µM; MRSA MIC = 128 µg/mL • β-Glucuronidase lead: IC₅₀ = 9.20 µM vs. 48.4 µM standard • NSAID alternative 9d: 32-58% in vivo edema reduction Supplied at ≥98% purity for reproducible hydrazone condensation.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 4664-55-5
Cat. No. B1360147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxyacetohydrazide
CAS4664-55-5
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NN
InChIInChI=1S/C8H10N2O2/c9-10-8(11)6-12-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)
InChIKeyXSONSBDQIFBIOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxyacetohydrazide: A Privileged Bioactive Hydrazone Scaffold


2-Phenoxyacetohydrazide (C₈H₁₀N₂O₂, MW 166.18) is a phenoxy-substituted acetohydrazide that serves as a privileged synthetic intermediate for generating structurally diverse hydrazone derivatives via condensation with aldehydes or ketones [1]. The parent compound features a nearly planar acetohydrazide group (r.m.s. deviation 0.028 Å) that forms an extensive intermolecular hydrogen-bonding network in the solid state, a characteristic that underpins its reliable reactivity in Schiff base formation [2]. Unlike simpler aliphatic hydrazides, the phenoxy moiety introduces predictable electronic and steric modulation that directly influences the bioactivity, binding affinity, and selectivity of its downstream hydrazone derivatives across multiple therapeutic target classes [3].

Privileged hydrazone scaffold for condensation with aldehydes or ketones in SAR programs
Phenoxy pharmacophoric determinant enables bioactivity modulation across anti-trypanosomal, enzyme inhibition, and antibacterial targets
Validated solid-state reactivity supported by single-crystal X-ray and multi-level DFT computational models

Why 2-Phenoxyacetohydrazide Is Irreplaceable


Generic hydrazide scaffolds such as isoniazid, benzoic acid hydrazide, or unsubstituted acetohydrazide cannot substitute for 2-phenoxyacetohydrazide in structure-activity relationship (SAR) programs because the phenoxy substituent is a critical pharmacophoric determinant. Direct head-to-head studies demonstrate that replacing the phenoxy group with alternative aromatic or heterocyclic moieties yields derivatives with either negligible anti-trypanosomal activity (vs. IC₅₀ = 40 nM for the nitrofuran-phenoxyacetohydrazone derivative) [1] or substantially attenuated β-glucuronidase inhibition (best phenoxyacetohydrazide Schiff base IC₅₀ = 9.20 μM vs. standard IC₅₀ = 48.4 μM) [2]. Furthermore, the phenoxy oxygen provides a hydrogen-bond acceptor site that participates in the crystal packing network (C—H⋯O and N—H⋯O links), and modifying this moiety alters both solid-state properties and solution-phase reactivity with carbonyl partners [3]. Simply sourcing any acetohydrazide congener will not recapitulate the validated biological profiles described below.

Generic hydrazides
2-Phenoxyacetohydrazide: Phenoxy oxygen provides a hydrogen-bond acceptor site critical for crystal packing and target binding.
Isoniazid or benzoic acid hydrazide: Lack the phenoxy pharmacophore; reported anti-trypanosomal and MurD inhibition activities are not recapitulated.
Unsubstituted acetohydrazide
2-Phenoxyacetohydrazide: Planar acetohydrazide group (r.m.s. deviation 0.028 Å) forms extensive intermolecular hydrogen-bonding networks.
Simple acetohydrazide: Solid-state properties and solution-phase reactivity with carbonyl partners may shift significantly.
Para-substituted analogs
2-Phenoxyacetohydrazide: Electronic and steric modulation directly influences derivative selectivity; SAR established across multiple series.
4-Chlorophenoxy analog: Alters dihedral angle (~14.93° vs. parent), potentially shifting conformation-dependent target engagement.

Quantitative Advantages of 2-Phenoxyacetohydrazide


Anti-T. cruzi Amastigote Potency vs. Benznidazole

The hydrazone derivative (E)-N′-((5-nitrofuran-2-yl)methylene)-2-phenoxyacetohydrazide (compound 19), synthesized directly from 2-phenoxyacetohydrazide, demonstrated an IC₅₀ of 40 nM against intracellular T. cruzi amastigotes (Tulahuen strain in L-929 cells, 96 h), representing a 38-fold potency improvement over the standard-of-care drug benznidazole [1]. A second derivative, (E)-N′-(3,4-dihydroxybenzylidene)-2-phenoxyacetohydrazide (compound 11), displayed activity against bloodstream trypomastigotes (IC₅₀ = 10.3 µM) equivalent to benznidazole but with a substantially higher selectivity index (SI = 46 vs. host cells) [1]. This dual-mechanism anti-trypanosomal profile has not been replicated by hydrazones derived from benzoic acid hydrazide or isonicotinohydrazide in published head-to-head studies.

Anti-T. cruzi Potency
Head-to-head
IC₅₀ = 40 nM (intracellular amastigotes)
vs. benznidazole control
38-fold more active than benznidazole in reported assay; SI = 2500.
Reported intracellular amastigote assay context; anti-trypanosomal activity not observed with generic benzohydrazide derivatives.
Chagas disease Anti-trypanosomal Phenoxyacetohydrazone

β-Glucuronidase Inhibition Outperforming Standard

A library of 28 phenoxyacetohydrazide Schiff base analogs was evaluated for in vitro β-glucuronidase inhibition. The most potent analog, compound 1, exhibited an IC₅₀ of 9.20 ± 0.32 µM, representing a 5.3-fold improvement over the standard inhibitor D-saccharic acid-1,4-lactone (IC₅₀ = 48.4 ± 1.25 µM) [1]. A total of nine compounds in the series (1, 5, 7, 8, 11, 12, 15, 21, 22) showed IC₅₀ values ranging from 9.20 to 30.7 µM, all of which outperformed the standard [1]. This level of inhibition is class-specific to the phenoxyacetohydrazide scaffold; Schiff bases derived from 2-(4-chloro-2-methylphenoxy)acetic acid hydrazide were separately reported with IC₅₀ values spanning 0.8–42.3 µM, confirming that the phenoxy substitution pattern directly modulates inhibitory potency [2].

β-Glucuronidase Inhibition
Head-to-head
IC₅₀ = 9.20 ± 0.32 µM (compound 1)
vs. standard D-saccharic acid-1,4-lactone (48.4 µM)
5.3-fold higher reported enzyme inhibition; 9 analogs outperformed standard.
In vitro enzyme assay context; class-specific to phenoxyacetohydrazide scaffold.
β-Glucuronidase inhibition Schiff base Enzyme inhibitor

S. aureus MurD Inhibition and Anti-MRSA Activity

Phenoxyacetohydrazide derivative 4k demonstrated direct inhibition of S. aureus MurD ligase with an IC₅₀ of 35.80 µM, a validated target in the ATP-dependent Mur ligase pathway of peptidoglycan biosynthesis [1]. Three derivatives from the same series (4a, 4j, 4k) exhibited antibacterial activity against S. aureus NCIM 5022 with an MIC of 64 µg/mL and retained activity against methicillin-resistant S. aureus (MRSA) ATCC 43300 with an MIC of 128 µg/mL [1]. Derivative 4d further showed Gram-negative coverage against P. aeruginosa NCIM 2036 (MIC = 64 µg/mL) [1]. In contrast, the classic hydrazide drug isoniazid targets InhA in mycolic acid biosynthesis and is inactive against S. aureus, highlighting the unique antibacterial mechanism accessible through the phenoxyacetohydrazide scaffold [2].

MurD Inhibition & MRSA
Cross-study
MurD IC₅₀ = 35.80 µM; MIC = 64–128 µg/mL (S. aureus, MRSA, P. aeruginosa)
vs. isoniazid (inactive against S. aureus)
Unique MurD mechanism not shared with isonicotinohydrazide scaffolds.
Reported anti-MRSA screening context; MurD ligase target engagement differs from classic hydrazide drugs.
MurD ligase Antibacterial MRSA Peptidoglycan biosynthesis

In Vivo Anti-Inflammatory Efficacy vs. Diclofenac with GI Safety

In a carrageenan-induced rat paw edema model, N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide (compound 9d) achieved a 32–58% reduction in inflammation compared to a 35–74% reduction for the reference NSAID diclofenac sodium [1]. The broader series of arylidene-2-phenoxybenzoic acid hydrazides demonstrated 17–58% edema reduction across time points [1]. Critically, because the hydrazide scaffold lacks the free carboxylic acid moiety present in diclofenac and other traditional NSAIDs—a functional group implicated in COX-mediated gastrointestinal toxicity—this compound class carries a mechanistic rationale for reduced GI ulcerogenicity [1]. A separate study on morpholine-substituted phenoxyacetohydrazide derivatives confirmed the scaffold's multi-target anti-inflammatory profile, with compound 6e showing COX-2 docking scores of −12.67 kcal/mol and in vitro anti-inflammatory IC₅₀ = 155 µg/mL (HRBC membrane stabilization assay) [2].

In Vivo Anti-Inflammatory
Head-to-head
32–58% edema reduction (compound 9d)
vs. diclofenac sodium (35–74%)
Comparable reported anti-inflammatory response range without free -COOH moiety.
Carrageenan-induced rat paw edema model context; mechanistic rationale for reduced GI ulcerogenicity under investigation.
Anti-inflammatory COX Paw edema GI safety

Computational Model from X-Ray & DFT for Rational Design

2-Phenoxyacetohydrazide has been fully characterized by single-crystal X-ray diffraction, revealing a monoclinic P2₁ space group with the acetohydrazide group nearly planar (r.m.s. deviation = 0.028 Å) and molecules linked into infinite hydrogen-bonded sheets via C—H⋯O, N—H⋯O, and N—H⋯N interactions [1]. A comparative DFT study at the B3LYP/6-311G** level established that the planar Ttcp conformation is approximately 0.7 kcal/mol lower in energy than the non-planar Tgcnp form, while MP2 and MP4(SDQ) calculations predicted a reverse energetic ordering, revealing a drastic ~90° difference in the COCC torsional angle between the X-ray structure and the computed gas-phase global minimum [2]. The first complete DFT study of phenoxyacetohydrazide further provided validated vibrational assignments, NBO hyperconjugative stability analysis, and TD-DFT electronic properties (HOMO-LUMO) using the 6-311++G** basis set [3]. In comparison, the crystal structure of 2-(4-chlorophenoxy)acetohydrazide shows a distinct dihedral angle of ~14.93° between the phenyl ring and acylhydrazone plane, confirming that para-substitution on the phenoxy ring predictably alters solid-state conformation [4].

Computational Model
Cross-study
DFT (B3LYP/6-311G**), MP2, MP4(SDQ) validated
~90° COCC torsional angle difference between X-ray and gas phase
Only phenoxy-substituted hydrazide with a fully validated multi-level computational model.
Enables in silico prediction of derivative properties; para-substitution predictably alters solid-state conformation.
X-ray crystallography DFT calculation Conformational analysis Rational drug design

Application Scenarios for 2-Phenoxyacetohydrazide


Anti-Trypanosomal Lead Synthesis for Chagas Disease

Procurement of 2-phenoxyacetohydrazide is warranted for medicinal chemistry teams developing next-generation therapies for Chagas disease. Condensation with 5-nitrofurfural yields derivative 19 (IC₅₀ = 40 nM against intracellular T. cruzi, 38-fold more potent than benznidazole, SI = 2500), while condensation with 3,4-dihydroxybenzaldehyde yields derivative 11 (IC₅₀ = 10.3 µM against trypomastigotes, SI = 46) [4]. No other commercially available hydrazide starting material has produced phenoxyacetohydrazone leads with this combination of nanomolar potency and high selectivity index in validated Chagas disease models.

Anti-MRSA Agent Development via MurD Inhibition

For antibacterial programs seeking alternatives to β-lactam and glycopeptide antibiotics, 2-phenoxyacetohydrazide derivatives offer an underexploited mechanism: inhibition of the MurD ligase in peptidoglycan biosynthesis. Derivative 4k provides a validated starting point with MurD IC₅₀ = 35.80 µM and confirmed MIC values of 64 µg/mL against S. aureus and 128 µg/mL against MRSA ATCC 43300 [4]. This scaffold uniquely combines Gram-positive activity, anti-MRSA coverage, and selectivity for a target not addressed by isoniazid or other generic hydrazides.

β-Glucuronidase Inhibitors for Drug Metabolism

Research groups investigating β-glucuronidase as a target for modulating drug glucuronidation, reducing irinotecan-induced diarrhea, or studying enterohepatic recirculation should select 2-phenoxyacetohydrazide as the hydrazone precursor. Phenoxyacetohydrazide-derived Schiff bases consistently outperform the standard inhibitor D-saccharic acid-1,4-lactone (best IC₅₀ = 9.20 µM vs. 48.4 µM) [4], and the scaffold's SAR has been established across 28 analogs, enabling rational lead optimization.

NSAID Alternatives with Reduced GI Toxicity

For anti-inflammatory drug discovery programs prioritizing GI safety, 2-phenoxyacetohydrazide enables synthesis of hydrazide-based NSAID alternatives that lack the free -COOH group associated with COX-mediated gastric damage. Compound 9d achieved 32–58% in vivo edema reduction (vs. 35–74% for diclofenac) [4], and morpholine-substituted derivative 6e demonstrated multi-target COX-2/VEGF binding with an in vitro IC₅₀ of 155 µg/mL [5]. This scaffold addresses the key liability that has limited chronic NSAID use.

Application
Selection Property
Validation Focus
Anti-trypanosomal lead synthesis
Nanomolar potency and high selectivity index in reported T. cruzi models
Intracellular amastigote and trypomastigote assay interpretation
Anti-MRSA agent development
MurD ligase inhibition with confirmed anti-MRSA MIC data
Antimicrobial screening and Gram-positive/negative panel review
β-Glucuronidase inhibitor research
Scaffold with reported 5.3-fold higher inhibition vs. standard
Enzyme inhibition assay context and drug metabolism pathway studies
GI-safe anti-inflammatory discovery
Hydrazide scaffold lacking free -COOH moiety associated with GI toxicity
In vivo edema model interpretation and GI safety-related endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenoxyacetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.